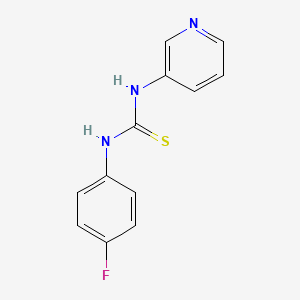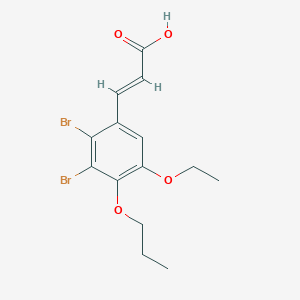![molecular formula C29H20N4O3 B10873659 2-[(1-Naphthyloxy)methyl]-12-phenyl-12H-chromeno[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-9-OL](/img/structure/B10873659.png)
2-[(1-Naphthyloxy)methyl]-12-phenyl-12H-chromeno[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-9-OL
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(1-Naphthyloxy)methyl]-12-phenyl-12H-chromeno[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-9-OL is a complex organic compound that belongs to the class of triazolopyrimidines This compound is characterized by its unique structure, which includes a naphthyloxy group, a phenyl group, and a chromeno-triazolo-pyrimidine scaffold
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1-Naphthyloxy)methyl]-12-phenyl-12H-chromeno[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-9-OL typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Chromeno Scaffold: The initial step involves the synthesis of the chromeno scaffold through a cyclization reaction of appropriate starting materials under acidic or basic conditions.
Introduction of the Triazolo Group: The triazolo group is introduced via a cycloaddition reaction, often using azides and alkynes under copper-catalyzed conditions.
Attachment of the Naphthyloxy Group: The naphthyloxy group is attached through an etherification reaction, typically using naphthol and an appropriate alkylating agent.
Final Assembly: The final step involves the coupling of the phenyl group and the chromeno-triazolo-pyrimidine scaffold through a palladium-catalyzed cross-coupling reaction.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This often includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of scalable purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
2-[(1-Naphthyloxy)methyl]-12-phenyl-12H-chromeno[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-9-OL undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, often using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Halogenated reagents, nucleophiles, and electrophiles under various solvent conditions.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.
Aplicaciones Científicas De Investigación
2-[(1-Naphthyloxy)methyl]-12-phenyl-12H-chromeno[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-9-OL has a wide range of scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases.
Biological Studies: It is used as a probe in biological studies to understand its interaction with various biomolecules and cellular pathways.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic and optical properties.
Chemical Biology: It is employed in chemical biology to study enzyme inhibition and receptor binding.
Mecanismo De Acción
The mechanism of action of 2-[(1-Naphthyloxy)methyl]-12-phenyl-12H-chromeno[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-9-OL involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes and receptors, leading to alterations in cellular signaling pathways. For example, it has been shown to inhibit cyclin-dependent kinase 2 (CDK2), which plays a crucial role in cell cycle regulation . The inhibition of CDK2 results in cell cycle arrest and apoptosis in cancer cells.
Comparación Con Compuestos Similares
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another class of compounds with similar structural features and biological activities.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: These compounds share the triazolo-pyrimidine scaffold and exhibit similar enzyme inhibition properties.
1,2,4-Triazolo[1,5-a]pyrimidine: Known for their antiviral and anticancer activities.
Uniqueness
2-[(1-Naphthyloxy)methyl]-12-phenyl-12H-chromeno[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-9-OL is unique due to its specific combination of functional groups and its ability to interact with multiple molecular targets
Propiedades
Fórmula molecular |
C29H20N4O3 |
|---|---|
Peso molecular |
472.5 g/mol |
Nombre IUPAC |
13-(naphthalen-1-yloxymethyl)-9-phenyl-2-oxa-12,14,15,17-tetrazatetracyclo[8.7.0.03,8.011,15]heptadeca-1(10),3(8),4,6,11,13,16-heptaen-5-ol |
InChI |
InChI=1S/C29H20N4O3/c34-20-13-14-22-24(15-20)36-29-27(26(22)19-8-2-1-3-9-19)28-31-25(32-33(28)17-30-29)16-35-23-12-6-10-18-7-4-5-11-21(18)23/h1-15,17,26,34H,16H2 |
Clave InChI |
CUCVXVNHJACXLC-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2C3=C(C=C(C=C3)O)OC4=C2C5=NC(=NN5C=N4)COC6=CC=CC7=CC=CC=C76 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(2-Methoxyphenyl)amino]-4,6-diphenylpyridine-3-carbonitrile](/img/structure/B10873576.png)
![4-(4-chlorophenyl)-5-[2-(5-methoxy-1H-indol-3-yl)ethyl]-3-methyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B10873592.png)

![N-(4-{[(5-benzyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]acetyl}phenyl)acetamide](/img/structure/B10873595.png)
![6-[(E)-2-(2,4-dichlorophenyl)ethenyl]-3-(furan-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B10873600.png)

![2-{[5-(acetylamino)-1,3,4-thiadiazol-2-yl]sulfanyl}-N-(4-sulfamoylphenyl)butanamide](/img/structure/B10873612.png)
![2-[(3,4-Dichlorobenzyl)oxy]-3-methylquinoxaline](/img/structure/B10873617.png)
![11-(2,3-difluorophenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B10873620.png)
![Methyl 4-[(2-{[4-chloro-2-(phenylcarbonyl)phenyl]amino}-2-oxoethyl)amino]benzoate](/img/structure/B10873621.png)
![2-[7-(furan-2-ylmethyl)-8,9-dimethyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl]phenol](/img/structure/B10873643.png)
![Ethyl 2-amino-6-bromo-7-[2-(4-bromophenyl)-2-oxoethoxy]-1-benzothiophene-3-carboxylate](/img/structure/B10873648.png)
![Ethyl 2-{[(4-tert-butylphenyl)carbonyl]amino}-4-(4-ethoxyphenyl)thiophene-3-carboxylate](/img/structure/B10873654.png)
![5,6-bis(4-methoxyphenyl)-N-(3-morpholinopropyl)furo[2,3-d]pyrimidin-4-amine](/img/structure/B10873656.png)
